N-{1-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2,4-dichlorobenzamide
Overview
Description
N-{1-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2,4-dichlorobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic rings, halogen substituents, and heterocyclic elements, making it a versatile candidate for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-{1-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2,4-dichlorobenzamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include:
Formation of the 4-bromo-2-fluoroaniline derivative: This step involves the halogenation of aniline to introduce bromine and fluorine atoms.
Synthesis of the triazole ring: The triazole ring is formed through a cyclization reaction involving ethyl hydrazine and a suitable carbonyl compound.
Coupling reactions: The final step involves coupling the triazole derivative with the 4-bromo-2-fluoroaniline derivative and 2,4-dichlorobenzamide under specific conditions, such as the presence of a base and a coupling agent.
Industrial production methods may involve optimizing these steps for higher yields and purity, using advanced techniques like continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
N-{1-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other groups using nucleophilic substitution reactions, often involving reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-{1-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2,4-dichlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and protein binding.
Industry: Used in the development of advanced materials and as a precursor for synthesizing other industrial chemicals.
Mechanism of Action
The mechanism of action of N-{1-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2,4-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar compounds to N-{1-[5-({2-[(4-bromo-2-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-2,4-dichlorobenzamide include:
Dichloroanilines: These compounds share the dichloroaniline moiety and are used in the production of dyes and herbicides.
Triazole derivatives: Compounds with a triazole ring, which are widely studied for their biological activities and applications in pharmaceuticals.
Halogenated aromatic amines: These compounds have similar halogen substituents and are used in various chemical syntheses and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-[5-[2-(4-bromo-2-fluoroanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]ethyl]-2,4-dichlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrCl2FN5O2S/c1-3-30-19(11(2)26-20(32)14-6-5-13(23)9-15(14)24)28-29-21(30)33-10-18(31)27-17-7-4-12(22)8-16(17)25/h4-9,11H,3,10H2,1-2H3,(H,26,32)(H,27,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVTTYONKFQNOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2)Br)F)C(C)NC(=O)C3=C(C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrCl2FN5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
575.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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